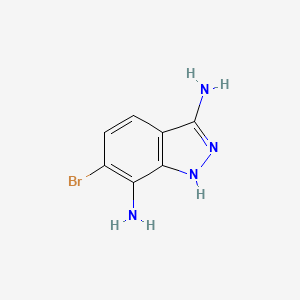

6-bromo-1H-indazole-3,7-diamine

CAS No.:

Cat. No.: VC17573001

Molecular Formula: C7H7BrN4

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN4 |

|---|---|

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 6-bromo-1H-indazole-3,7-diamine |

| Standard InChI | InChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12) |

| Standard InChI Key | JCOWYIICGLXQRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C(=NN2)N)N)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-1H-indazole-3,7-diamine (molecular formula: C₇H₆BrN₄) consists of an indazole core—a bicyclic structure merging benzene and pyrazole rings—substituted with a bromine atom at the 6-position and amine groups at the 3- and 7-positions. The presence of dual amines introduces hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity. Computational modeling suggests a planar indazole ring system with slight distortion due to steric interactions between the 3- and 7-amine groups .

Estimated Physicochemical Parameters

The following table extrapolates properties from structurally related indazole derivatives :

The bromine atom at position 6 likely induces steric hindrance, reducing solubility in polar aprotic solvents compared to non-brominated analogs .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 6-bromo-1H-indazole-3,7-diamine:

-

Bromination Followed by Amine Introduction: Starting with 1H-indazole-3,7-diamine, regioselective bromination at the 6-position using N-bromosuccinimide (NBS) or bromine under controlled conditions .

-

Diamine Formation on Pre-Brominated Scaffolds: Brominating a precursor like 6-bromo-1H-indazole, followed by sequential amination at positions 3 and 7 via Buchwald-Hartwig coupling or nucleophilic substitution .

Challenges in Regioselective Functionalization

Achieving dual amination at positions 3 and 7 poses significant challenges due to:

-

Electronic Effects: The electron-withdrawing bromine group deactivates the ring, hindering electrophilic amination .

-

Steric Hindrance: Proximity of the 3- and 7-positions complicates reagent access, necessitating protecting group strategies (e.g., Boc for amines) .

A proposed pathway involves:

-

Bromination of 1H-Indazole: Using NBS in sulfuric acid at 0°C to yield 6-bromo-1H-indazole .

-

Nitration and Reduction: Introducing nitro groups at positions 3 and 7 via mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation to amines .

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura: Substitution with aryl boronic acids to form biaryl structures .

-

Heck Reaction: Alkenylation for extended conjugation systems .

Electrophilic Aromatic Substitution

The electron-rich amine groups direct electrophiles to the 4- and 5-positions, enabling:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume